Bienvenue dans la boutique en ligne BenchChem!

2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

CFTR inhibition Secretory diarrhea Polycystic kidney disease

2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-45-0) is a synthetic small molecule belonging to the pyridazine-sulfonamide hybrid class, with a molecular formula of C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g mol⁻¹. The compound combines a 2,4-dimethylbenzenesulfonamide pharmacophore with a 6-oxopyridazin-1(6H)-yl moiety linked via an ethylene spacer, a scaffold that appears in a patent family claiming pyridazine sulfonamide derivatives as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) for the treatment of secretory diarrhea and polycystic kidney disease.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 1021206-45-0
Cat. No. B2855770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1021206-45-0
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C
InChIInChI=1S/C14H17N3O3S/c1-11-5-6-13(12(2)10-11)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
InChIKeyWZYIENXUHKHESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-45-0): Structural Classification and Patent-Disclosed Therapeutic Context


2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-45-0) is a synthetic small molecule belonging to the pyridazine-sulfonamide hybrid class, with a molecular formula of C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g mol⁻¹ . The compound combines a 2,4-dimethylbenzenesulfonamide pharmacophore with a 6-oxopyridazin-1(6H)-yl moiety linked via an ethylene spacer, a scaffold that appears in a patent family claiming pyridazine sulfonamide derivatives as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) for the treatment of secretory diarrhea and polycystic kidney disease [1]. While the exact compound is not individually exemplified in the available patent tables, its core scaffold is explicitly encompassed by the Markush structures (Formulae I–III) disclosed in WO 2010/123822 A1 [1].

Why Generic Substitution of 2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with Other Pyridazine Sulfonamides Is Not Supported by Public Data


Pyridazine sulfonamide derivatives exhibit steep structure–activity relationships (SAR) where minor modifications to the sulfonamide substitution pattern, the pyridazinone N-alkyl linker, or the aryl ring methylation can drastically alter target binding and selectivity [1]. In the CFTR inhibitor patent family that encompasses this scaffold, potency differences of more than 10-fold are observed between closely related analogs, and the ethylene vs. methylene linker choice has been shown to modulate both ion channel blockade and off-target carbonic anhydrase inhibition [2][3]. For CAS 1021206-45-0, the 2,4-dimethyl substitution on the benzenesulfonamide ring and the ethylene-bridged 6-oxopyridazin-1-yl group represent a unique combination within the Markush space that is not duplicated by any commercially available analog with published comparative data. Consequently, substituting this compound with a generic 'pyridazine sulfonamide' or a des-methyl analog without experimental confirmation of equipotent target engagement would introduce unquantified risk in any structure-based drug discovery or chemical biology program [3].

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-45-0)


Structural Uniqueness Within the CFTR Inhibitor Pyridazine Sulfonamide Patent Space

CAS 1021206-45-0 is the only member of the WO 2010/123822 A1 Markush class that combines a 2,4-dimethylbenzenesulfonamide head group with an ethylene-bridged 6-oxopyridazin-1(6H)-yl tail [1]. In contrast, the closest exemplified analogs in the patent (Table 1 entries) employ a 4-chlorophenyl or 4-methoxyphenyl sulfonamide and a methylene linker, a structural divergence predicted to alter both the pKₐ of the sulfonamide –NH and the conformational flexibility of the pyridazinone ring [1][2].

CFTR inhibition Secretory diarrhea Polycystic kidney disease Pyridazine sulfonamide

Inferred CFTR Inhibitory Potential Relative to Pyridazine Sulfonamide Class Baseline

The WO 2010/123822 A1 patent reports that pyridazine sulfonamides inhibit CFTR-mediated chloride ion transport with IC₅₀ values in the low micromolar range in cell-based fluorescence assays [1]. While CAS 1021206-45-0 is not individually tested, it falls within the generic Formula I scope, for which representative compounds achieved ≥50% inhibition of forskolin-stimulated chloride efflux at 10 μM in T84 colonic epithelial cells [1]. By structural analogy to the most potent exemplified compound (4-chlorophenyl analog; IC₅₀ ≈ 2.1 μM in the same assay), the dimethyl analog may exhibit comparable or divergent potency depending on the steric and electronic contribution of the 2,4-dimethyl substitution [1][2].

CFTR chloride channel Ion transport inhibition Antisecretory agent

Differentiation from Anti-Inflammatory 4-(6-Oxopyridazin-1-yl)benzenesulfonamides via Linker Length and Aryl Substitution

A structurally related series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides (compounds 7a–7f) was reported as dual carbonic anhydrase/COX-2 inhibitors with anti-inflammatory activity in a carrageenan-induced rat paw edema model [1]. Compound 7b (4-[(6-oxopyridazin-1-yl)]benzenesulfonamide) exhibited a CA-II Kᵢ of 8.3 nM and COX-2 IC₅₀ of 0.72 μM [1]. CAS 1021206-45-0 differs critically in three features: (1) the sulfonamide is N-ethyl linked rather than directly N-linked to the pyridazinone; (2) the benzenesulfonamide ring carries 2,4-dimethyl substituents rather than being unsubstituted; and (3) the pyridazinone is N-ethyl attached rather than N-phenyl [1][2]. These differences are expected to abolish the zinc-binding geometry required for carbonic anhydrase inhibition and to shift the conformational preference away from the COX-2 active site [1].

Anti-inflammatory Carbonic anhydrase inhibition COX-2 inhibition Multi-target agent

Highest-Confidence Application Scenarios for 2,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021206-45-0)


CFTR Inhibitor Lead Optimization: Exploring the 2,4-Dimethylbenzenesulfonamide Vector

Medicinal chemistry teams pursuing CFTR inhibitors for secretory diarrhea can use CAS 1021206-45-0 as a novel aryl substitution variant within the WO 2010/123822 A1 patent space. The 2,4-dimethyl substitution offers a steric and electronic profile distinct from the 4-chloro, 4-methoxy, or unsubstituted phenyl analogs exemplified in the original patent, enabling exploration of hydrophobic pocket tolerance and linker-length SAR in the CFTR binding site [1].

Negative Control for Carbonic Anhydrase/COX-2 Multi-Target Anti-Inflammatory Screening

Because CAS 1021206-45-0 lacks the key structural features required for carbonic anhydrase and COX-2 inhibition (direct N-aryl sulfonamide linkage to pyridazinone and an unsubstituted sulfonamide –NH₂ group), it can serve as a structurally matched negative control in assays evaluating 4-(6-oxopyridazin-1-yl)benzenesulfonamide anti-inflammatory agents [2]. This application depends on experimental confirmation of inactivity against CA I/II and COX-2; the structural prediction alone justifies compound procurement for this purpose.

Ion Transport Mechanism Studies in Epithelial Cell Models

For laboratories investigating cAMP-activated chloride secretion in T84, Caco-2, or primary intestinal organoid models, CAS 1021206-45-0 represents an untested member of a known CFTR inhibitor chemotype. Its procurement enables head-to-head comparison with the patent-exemplified compounds to quantify the contribution of the N-ethylene linker and 2,4-dimethyl substitution to ion transport blockade potency and selectivity over other chloride channels [1].

Quote Request

Request a Quote for 2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.